

In-Depth Technical Guide: 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloropyridine-4-acetic acid

Cat. No.: B3034806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a halogenated pyridine derivative with the systematic IUPAC name 2-(3,5-dichloropyridin-4-yl)acetic acid.^[1] Its chemical structure, characterized by a pyridine ring substituted with two chlorine atoms and an acetic acid group, suggests its potential application in agrochemical and pharmaceutical research. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl.^[1]

Pyridine-based compounds are integral to the development of various bioactive molecules. Specifically, pyridine carboxylic acids are a known class of herbicides that act as synthetic auxins, disrupting plant growth processes.^{[2][3][4][5][6]} This technical guide provides a comprehensive overview of the available data on **3,5-Dichloropyridine-4-acetic acid**, including its physicochemical properties, a proposed synthesis protocol, and its likely mechanism of action as an auxinic herbicide.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dichloropyridine-4-acetic acid** is presented in the table below. These properties are crucial for understanding the compound's behavior in biological and environmental systems.

Property	Value	Reference
Molecular Formula	C7H5Cl2NO2	[1]
Molecular Weight	206.02 g/mol	[1]
SMILES String	C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl	[1]
IUPAC Name	2-(3,5-dichloropyridin-4-yl)acetic acid	[1]
CAS Number	227781-56-8	[1] [7]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3,5-Dichloropyridine-4-acetic acid** is not readily available in the public domain, a plausible synthetic route can be proposed based on established chemical principles. The most likely pathway involves the reaction of 3,5-dichloropyridine with an appropriate acetic acid derivative.[\[7\]](#)

Proposed Experimental Protocol: Synthesis of 3,5-Dichloropyridine-4-acetic acid

Materials:

- 3,5-dichloropyridine
- A suitable acetic acid synthon (e.g., a haloacetic acid ester followed by hydrolysis)
- Appropriate solvents (e.g., a polar aprotic solvent like DMF or DMSO)
- Base (e.g., sodium hydride or potassium carbonate)
- Acid for workup (e.g., hydrochloric acid)
- Organic solvents for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Alkylation:** In a round-bottom flask under an inert atmosphere, dissolve 3,5-dichloropyridine in a suitable polar aprotic solvent. Add a strong base to deprotonate the pyridine ring or a suitable catalyst. Slowly add the acetic acid synthon (e.g., ethyl bromoacetate) to the reaction mixture.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, quench the reaction mixture with water. Acidify the aqueous layer with a suitable acid to protonate the carboxylic acid.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Hydrolysis (if an ester was used):** If an ester of acetic acid was used, the resulting product will be an ester of **3,5-Dichloropyridine-4-acetic acid**. This ester would then need to be hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with an aqueous acid or base.

Purification Protocol: Acid-Base Extraction and Recrystallization

A common method for purifying carboxylic acids is through acid-base extraction followed by recrystallization.

Procedure:

- **Dissolution:** Dissolve the crude product in an organic solvent such as ethyl acetate.
- **Extraction:** Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.

- Back-Wash: Wash the combined aqueous layers with fresh ethyl acetate to remove any neutral or basic impurities.
- Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic, causing the purified carboxylic acid to precipitate.
- Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
- Drying: Dry the purified solid under vacuum.
- Recrystallization: Further purification can be achieved by recrystallizing the solid from a suitable solvent system.

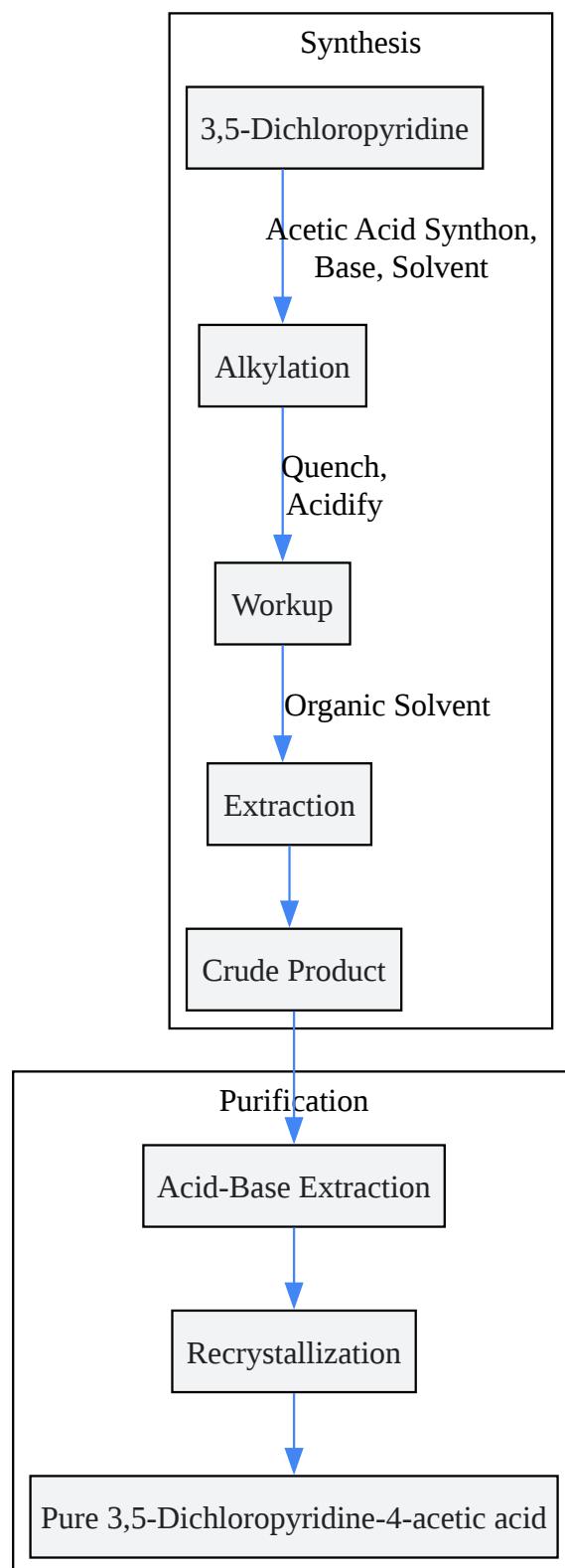
Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **3,5-Dichloropyridine-4-acetic acid** is not available, expected NMR chemical shifts can be predicted based on the analysis of similar structures.

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
<hr/>			
¹ H NMR			
Pyridine-H	~8.5	s	Singlet for the two equivalent protons on the pyridine ring.
Methylene-H	~3.8	s	Singlet for the two protons of the methylene group.
Carboxyl-H	>10	br s	Broad singlet for the acidic proton, which may be exchangeable with D ₂ O.
<hr/>			
¹³ C NMR			
C=O	~175		Carbonyl carbon of the carboxylic acid.
C-Cl	~150		Carbons on the pyridine ring attached to chlorine.
C-H (Pyridine)	~125		Carbons on the pyridine ring attached to hydrogen.
CH ₂	~40		Methylene carbon.

Biological Activity and Mechanism of Action

Based on its structural similarity to other pyridine carboxylic acids, **3,5-Dichloropyridine-4-acetic acid** is predicted to exhibit herbicidal activity as a synthetic auxin.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)


Proposed Mechanism of Action: Auxinic Herbicide

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.[\[5\]](#) The proposed mechanism involves the following steps:

- Binding to Auxin Receptors: The herbicide binds to auxin receptors, such as the F-box proteins of the TIR1/AFB family, which are components of the SCF E3 ubiquitin ligase complex.[\[2\]](#)[\[3\]](#)
- Degradation of Aux/IAA Repressors: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[\[2\]](#)[\[3\]](#)
- Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors allows for the activation of auxin response factors (ARFs), which in turn leads to the transcription of auxin-responsive genes.
- Physiological Effects: The uncontrolled expression of these genes results in a cascade of physiological effects, including epinasty, cell elongation, and ultimately, plant death due to metabolic disruption.[\[6\]](#)

Mandatory Visualizations

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 5. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid (EVT-13089570) [levitachem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3,5-Dichloropyridine-4-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3034806#3-5-dichloropyridine-4-acetic-acid-smiles-string>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com